molecular formula C14H19NO2 B13622689 8-(4-Methoxyphenyl)azocan-2-one

8-(4-Methoxyphenyl)azocan-2-one

Cat. No.: B13622689
M. Wt: 233.31 g/mol
InChI Key: XEPYGXAJTIKQRY-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)azocan-2-one is an eight-membered lactam (azocanone) featuring a 4-methoxyphenyl substituent at the 8-position.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

8-(4-methoxyphenyl)azocan-2-one

InChI

InChI=1S/C14H19NO2/c1-17-12-9-7-11(8-10-12)13-5-3-2-4-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16)

InChI Key

XEPYGXAJTIKQRY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCCC(=O)N2

Origin of Product

United States

Chemical Reactions Analysis

8-(4-Methoxyphenyl)azocan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in iodine-atom-transfer reactions, where α-carbamoyl radicals undergo 8-endo cyclization to form azocan-2-ones . Common reagents used in these reactions include Mg(ClO4)2, bis(oxazoline) ligands, and BF3·OEt2. The major products formed from these reactions are 3,5-trans-substituted azocan-2-ones and benzazocanone products with a 3,5-cis configuration .

Scientific Research Applications

8-(4-Methoxyphenyl)azocan-2-one has several applications in scientific research. It is used as a building block in the synthesis of various organic compounds and pharmaceuticals. The compound’s unique structure makes it valuable in the development of new drugs and materials. Additionally, it is used in the study of chemical reactions and mechanisms, providing insights into the behavior of azocanones under different conditions .

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenyl)azocan-2-one involves the formation of α-carbamoyl radicals, which undergo 8-endo cyclization to form azocan-2-ones. This process is facilitated by the presence of Mg(ClO4)2 and bis(oxazoline) ligands, which promote the cyclization and improve the efficiency of the reaction . The compound’s molecular targets and pathways are primarily related to its ability to form stable azocanone structures through radical cyclization.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 8-(4-Methoxyphenyl)azocan-2-one and related compounds:

Compound Name Core Structure Substituents Key Properties/Applications Reference
8-(4-Methoxyphenyl)azocan-2-one Azocan-2-one (8-membered) 4-Methoxyphenyl at C8 Unknown; inferred reactivity from lactam core N/A
QZL7 (4-(4-Methoxyphenyl)-8-methyl-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one) Quinazolinone (bicyclic) 4-Methoxyphenyl at C4, methyl at C8 Antimicrobial activity; favorable ADMET properties
5,7-Dihydroxy-4'-methoxy-8-methylflavanone Flavanone (benzopyran-4-one) 4-Methoxyphenyl at C2, methyl at C8 Potential antioxidant activity; low solubility
8-Oxa-2-azaspiro[4.5]decane-4-carboxylate Spiro[4.5]decane Methyl ester at C4, oxa/aza heteroatoms Synthetic intermediate; used in drug discovery
4-Methylacetophenone azine Azine (C=N-N=C) 4-Methylphenyl groups Limited toxicological data; used in organic synthesis

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